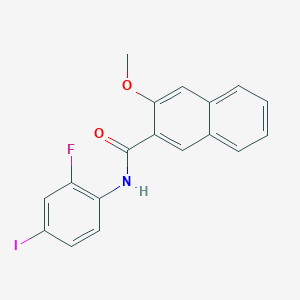![molecular formula C20H17BrN4O2 B250975 5-bromo-N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]furan-2-carboxamide](/img/structure/B250975.png)
5-bromo-N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]furan-2-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 5-bromo-N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]furan-2-carboxamide involves its ability to undergo a photochemical reaction upon exposure to light. This reaction results in a change in the shape and properties of the compound, allowing it to interact with target molecules and trigger a biological response.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are dependent on its specific application. In photopharmacology, it has been shown to activate G protein-coupled receptors upon exposure to light. In protein-protein interaction studies, it has been used to visualize and study the interactions between proteins.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-bromo-N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]furan-2-carboxamide in lab experiments is its ability to undergo a photochemical reaction, allowing for precise control over its biological activity. However, its use is limited by the need for specialized equipment to control light exposure and the potential for off-target effects.
Orientations Futures
There are several potential future directions for the use of 5-bromo-N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]furan-2-carboxamide in scientific research. One area of interest is in the development of new photoswitchable agonists for G protein-coupled receptors. It may also have potential applications in the study of protein-protein interactions and the development of new fluorescent probes for imaging cellular structures. Further research is needed to fully explore the potential of this compound in these and other areas of scientific research.
Méthodes De Synthèse
The synthesis of 5-bromo-N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]furan-2-carboxamide involves the reaction of 2-amino-5-bromo-benzotriazole, 4-ethylbenzoyl chloride, and furan-2-carboxylic acid in the presence of a base. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
5-bromo-N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]furan-2-carboxamide has been used in various scientific research studies. One of its applications is in the field of photopharmacology, where it is used as a photoswitchable agonist for G protein-coupled receptors. It has also been used in the study of protein-protein interactions and as a fluorescent probe for imaging cellular structures.
Propriétés
Formule moléculaire |
C20H17BrN4O2 |
|---|---|
Poids moléculaire |
425.3 g/mol |
Nom IUPAC |
5-bromo-N-[2-(4-ethylphenyl)-6-methylbenzotriazol-5-yl]furan-2-carboxamide |
InChI |
InChI=1S/C20H17BrN4O2/c1-3-13-4-6-14(7-5-13)25-23-16-10-12(2)15(11-17(16)24-25)22-20(26)18-8-9-19(21)27-18/h4-11H,3H2,1-2H3,(H,22,26) |
Clé InChI |
FMDIUQKGMRSICX-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC=C(O4)Br)C |
SMILES canonique |
CCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC=C(O4)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-bromo-2-methoxy-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide](/img/structure/B250892.png)

![Methyl 4-(4-acetyl-1-piperazinyl)-3-[(3-methoxy-2-naphthoyl)amino]benzoate](/img/structure/B250894.png)
![Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B250895.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-[(biphenyl-4-ylcarbonyl)amino]benzoate](/img/structure/B250896.png)
![Ethyl 4-(4-acetyl-1-piperazinyl)-3-[(5-bromo-2-furoyl)amino]benzoate](/img/structure/B250897.png)
![Dimethyl 5-[(3,5-dichloro-2-methoxybenzoyl)amino]isophthalate](/img/structure/B250900.png)
![Methyl 4-(4-benzyl-1-piperazinyl)-3-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B250903.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-[(2,2-dimethylpropanoyl)amino]benzoate](/img/structure/B250904.png)
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-{[(3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B250907.png)
![N-[(2-fluoro-4-iodophenyl)carbamothioyl]-3,4-dimethoxybenzamide](/img/structure/B250908.png)

![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-4-cyano-2-fluorobenzamide](/img/structure/B250911.png)
![N-[2-methoxy-4-[(3-methoxynaphthalene-2-carbonyl)amino]phenyl]thiophene-2-carboxamide](/img/structure/B250912.png)
